4-Nitro-N-phenylphthalimide
Overview
Description
4-Nitro-N-phenylphthalimide is an organic compound with the molecular formula C14H8N2O4 and a molecular weight of 268.23 g/mol . It is a derivative of phthalimide, characterized by the presence of a nitro group at the 4-position and a phenyl group attached to the nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
It’s known that phthalimide derivatives, which include 4-nitro-n-phenylphthalimide, have a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anti-influenza activities .
Mode of Action
The mode of action of this compound involves the formation of the compound through a nucleophilic attack by the amine nitrogen atom of aromatic amines on the carbonyl carbon of phthalic anhydride . This results in the formation of N-arylphthalamics acids, which subsequently dehydrate to form the N-arylphthalimides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-N-phenylphthalimide can be synthesized through the reaction of phthalic anhydride with 4-nitroaniline in the presence of a suitable catalyst. The reaction typically involves heating the mixture in a solvent such as acetic acid at elevated temperatures (110°C) with a catalyst like sulphamic acid . The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using advanced techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-phenylphthalimide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form phthalic acid and 4-nitroaniline.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, solvents like dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Amino-N-phenylphthalimide.
Substitution: N-substituted phthalimides.
Hydrolysis: Phthalic acid and 4-nitroaniline.
Scientific Research Applications
4-Nitro-N-phenylphthalimide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Comparison with Similar Compounds
4-Nitro-N-phenylphthalimide can be compared with other similar compounds, such as:
N-Phenylphthalimide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Amino-N-phenylphthalimide: Contains an amino group instead of a nitro group, leading to distinct pharmacological properties.
4-Bromo-N-phenylphthalimide: Substituted with a bromine atom, which affects its chemical behavior and applications.
The presence of the nitro group in this compound makes it unique, as it enhances the compound’s reactivity and potential for forming hydrogen bonds, which are critical for its biological and chemical activities .
Properties
IUPAC Name |
5-nitro-2-phenylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCFMUZZXJQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354041 | |
Record name | 4-Nitro-N-phenylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40392-27-6 | |
Record name | 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40392-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-N-phenylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-N-phenylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Nitro-N-phenylphthalimide in the synthesis of polyimides described in the research?
A1: this compound serves as a key building block in the synthesis of novel bis(o-etherphthalic anhydrides). [] These anhydrides are then polymerized with various aromatic diamines to produce polyimides with potential applications in gas separation membranes. The research highlights the use of this compound as a starting material to introduce specific structural features into the final polyimide, potentially influencing its gas permeability and selectivity.
Q2: How does the nitro group in this compound contribute to the properties of the resulting polyimides?
A2: While the research does not directly investigate the specific impact of the nitro group on the polyimide properties, it is known that incorporating nitro groups into polymers can influence their chain packing, polarity, and interactions with gases. [] These factors can affect the gas permeability, selectivity, and mechanical properties of the resulting polyimide membranes. Further research would be needed to elucidate the precise role of the nitro group derived from this compound on the final polyimide properties.
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